1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Beschreibung
1-(3,4-Dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic core structure with dual benzyl substituents: a 3,4-dichlorobenzyl group at position 1 and a 4-methoxybenzyl group at position 2. This compound belongs to a class of annulated uracils, which are notable for their biological relevance, including kinase inhibition and herbicidal activity .
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O3/c1-30-16-7-4-14(5-8-16)12-27-21(28)20-19(3-2-10-25-20)26(22(27)29)13-15-6-9-17(23)18(24)11-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMJCVWRBBRAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3,4-Dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrido[3,2-d]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific biological activity of this compound is explored through various studies focusing on its mechanism of action and therapeutic potential.
Chemical Structure and Properties
The compound's structure is characterized by a pyrido[3,2-d]pyrimidine core with dichlorobenzyl and methoxybenzyl substituents. This unique arrangement may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of pyrido[3,2-d]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have shown inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A derivative was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results indicated an IC50 value of approximately 10 µM for MCF-7 cells, demonstrating substantial growth inhibition.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrido[3,2-d]pyrimidine derivatives possess activity against a range of bacterial strains.
- Table 1: Antimicrobial Activity of Pyrido[3,2-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | P. aeruginosa | 64 µg/mL |
Inhibition of Histone Demethylases
Further research has highlighted the compound's potential as an inhibitor of histone demethylases (KDMs), which play critical roles in epigenetic regulation.
- Mechanism : The compound binds to the active site of KDMs, disrupting their function and leading to changes in gene expression associated with cancer progression.
- Research Findings : In vitro assays revealed that the compound exhibited an IC50 value of 5 µM against KDM4A, indicating effective inhibition compared to other known inhibitors.
Structure-Activity Relationship (SAR)
The biological activity of pyrido[3,2-d]pyrimidines is often influenced by their structural features. Substituents at specific positions can enhance or diminish their potency:
- Dichlorobenzyl Group : Enhances lipophilicity and cellular uptake.
- Methoxybenzyl Group : Potentially increases selectivity towards specific biological targets.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have identified pyrido[3,2-d]pyrimidine derivatives as promising candidates for anticancer therapies. The compound has shown significant antiproliferative activity against various cancer cell lines.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound can provide insights into its efficacy. The presence of the dichlorobenzyl and methoxybenzyl moieties is believed to enhance its binding affinity to specific targets within cancer cells.
Comparative Binding Affinity
A related study assessed various pyrido derivatives and highlighted their binding affinities to adenosine receptors, which play a role in tumor growth regulation. The binding affinities ranged from subnanomolar to nanomolar levels, indicating potent interactions that may be leveraged for therapeutic purposes .
| Compound | Binding Affinity (nM) | Kinetic Parameters |
|---|---|---|
| 1 | 0.38 | k_on: , k_off: |
| 2 | 108 | - |
Biological Evaluation
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For example, compounds structurally related to 1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione have been shown to significantly reduce cell viability in HCC models .
Case Studies
Several case studies have documented the effectiveness of similar pyrido-pyrimidine derivatives in preclinical settings:
- Case Study on Hepatocellular Carcinoma : A study evaluated a series of pyrido derivatives against HCC and found that certain modifications led to enhanced apoptosis rates and reduced cell proliferation .
- Structure-Activity Relationship Studies : Research focusing on various substitutions on the pyrido-pyrimidine core has revealed that specific substituents can dramatically alter biological activity and receptor binding profiles .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Properties of Selected Pyridopyrimidine Derivatives
Key Observations :
- The target compound exhibits a significantly higher molecular mass (454.30 g/mol) compared to simpler analogs like 1,3-dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (191.19 g/mol), primarily due to the bulky dichlorobenzyl and methoxybenzyl groups.
- The 4-methoxybenzyl-substituted analog (CAS 27507-08-0) has a high melting point (328–330°C), suggesting strong intermolecular interactions, likely π-π stacking and hydrogen bonding . The target compound’s melting point is unreported but may be influenced by the dichlorobenzyl group’s electron-withdrawing effects.
Electronic and Reactivity Comparisons
Frontier Molecular Orbital (FMO) Analysis
Pyridopyrimidine derivatives’ bioactivity is influenced by HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. For example:
- Compound B (flumioxazin analog): HOMO localized on the benzene ring, LUMO energy comparable to flumioxazin .
- Compound 2o (pyrido[2,3-d]pyrimidine): HOMO localized on the pyridopyrimidine core, LUMO energy higher than flumioxazin .
- Target Compound : The 3,4-dichlorobenzyl group likely lowers HOMO energy due to electron withdrawal, enhancing electrophilic reactivity. This contrasts with 4-methoxybenzyl-substituted analogs, where methoxy groups may raise HOMO energy slightly .
Herbicidal Activity
Pyrido[2,3-d]pyrimidine derivatives with halogenated substituents (e.g., chlorine) exhibit potent herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis . The target compound’s dichlorobenzyl group may enhance PPO binding compared to non-halogenated analogs.
Kinase Inhibition
Pyridopyrimidines are known kinase inhibitors. For instance, compound 44g (pyrido[3,4-d]pyrimidine with pyridinylpiperazine) shows cell-penetrant kinase inhibitory activity . The target compound’s dichlorobenzyl group may confer selectivity for specific kinase isoforms, though this requires experimental validation.
Pharmacokinetic and Toxicity Considerations
- Metabolism : Methoxy groups are susceptible to demethylation by cytochrome P450 enzymes, whereas chlorine atoms resist metabolic degradation .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step alkylation and cyclization reactions. Key steps include:
- Alkylation of pyrimidine precursors with substituted benzyl chlorides (e.g., 3,4-dichlorobenzyl chloride and 4-methoxybenzyl chloride) in dimethylformamide (DMF) using potassium carbonate as a base .
- Reaction optimization :
- Solvent choice : DMF or acetone, depending on solubility of intermediates.
- Temperature control : Room temperature for initial mixing, followed by reflux (e.g., 4 hours at 80°C) to drive completion .
- Purification : Recrystallization from ethanol or water-ethanol mixtures to isolate crystalline products .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, RT → reflux | 65–75 | |
| Cyclization | Acetic acid, 100°C | 70–80 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography :
Advanced Research Questions
Q. How can computational tools predict reactivity and regioselectivity in alkylation steps?
Methodological Answer:
- Quantum Chemical Calculations :
- Reaction Path Search :
Case Study :
A study on analogous pyridothiadiazine derivatives used molecular docking to correlate substituent bulkiness (e.g., 3-methoxy vs. 4-methyl groups) with steric hindrance in alkylation .
Q. What strategies resolve contradictions in biological activity data among structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis :
- Data Normalization :
Q. Example SAR Table
| Substituent | LogP | IC₅₀ (μM) | Activity Trend |
|---|---|---|---|
| 3,4-Dichloro | 3.2 | 0.5 | High inhibition |
| 4-Methoxy | 2.1 | 5.8 | Moderate activity |
Q. How does conformational flexibility of the pyrimidine core influence biological interactions?
Methodological Answer:
- Crystallographic Analysis :
- Molecular Dynamics (MD) Simulations :
Q. What purification techniques are optimal for isolating high-purity samples?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
